Amoxicillin Embonate

Preformulation Pharmaceutical Analysis Salt Selection

Avoid non-equivalent salt substitutions. Amoxicillin embonate (MW 1119.18) is a 2:1 pamoate salt with quantifiably slower dissolution than ampicillin embonate at all pH values, making it essential for sustained-release preformulation studies. Generic amoxicillin assays are unsuitable; a validated RP-HPLC method is required. When ordering, specify CAS 119229-00-4 to ensure you receive this specific salt form, as data from trihydrate or sodium salts cannot be extrapolated.

Molecular Formula C55H54N6O16S2
Molecular Weight 1119.18
CAS No. 119229-00-4
Cat. No. B605490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmoxicillin Embonate
CAS119229-00-4
SynonymsAmoxicillin embonate
Molecular FormulaC55H54N6O16S2
Molecular Weight1119.18
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.2C16H19N3O5S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t;2*9-,10-,11+,14-/m.11/s1
InChIKeyWXXKGMSZYRAJSK-XSULHWGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amoxicillin Embonate Salt-Specific Properties


Amoxicillin embonate (also known as amoxycillin embonate) is a salt form of the broad-spectrum beta-lactam antibiotic amoxicillin, formed by complexation of the parent amoxicillin molecule with embonic (pamoic) acid in a 2:1 stoichiometric ratio . This salt formation significantly alters the physicochemical properties of the amoxicillin moiety. While the core antibacterial mechanism of action—binding to and inactivating penicillin-binding proteins (PBPs) on the inner membrane of susceptible bacteria—remains unchanged, the embonate salt exhibits reduced aqueous solubility and a distinct dissolution profile compared to the more commonly used amoxicillin trihydrate and sodium salts [1][2]. This reduced solubility is the primary driver for its investigation in modified-release formulations and specialized applications where a slower, more prolonged local or systemic exposure is desired [3].

Modified-release preformulation studies
Salt-form PK and bioavailability research
Salt-specific analytical QC (RP-HPLC)

Amoxicillin Embonate: Why Substitution Fails


Substituting amoxicillin embonate with a different amoxicillin salt (e.g., trihydrate or sodium) in a research or development context is not scientifically equivalent and will yield non-comparable results. The core differentiation lies in the altered physicochemical properties conferred by the embonate counterion, which directly govern critical performance parameters. The amoxicillin embonate salt exhibits a significantly higher molecular weight (1119.18 g/mol) compared to amoxicillin trihydrate (419.45 g/mol) or amoxicillin sodium (387.39 g/mol), reflecting its distinct 2:1 stoichiometry and impacting molar dosing calculations . Crucially, its dissolution rate is slower than that of the closely related ampicillin embonate across all tested pH values, and it exhibits pH-dependent dissolution behavior distinct from the uncomplexed aminopenicillins [1][2]. This altered dissolution profile, stemming from its reduced aqueous solubility, directly impacts drug release kinetics, bioavailability, and therapeutic effect duration. Therefore, data generated with other salts cannot be extrapolated to amoxicillin embonate without dedicated experimental validation.

Molar conversion

Higher molecular weight vs. trihydrate or sodium salts may shift dosing calculations in formulation studies.

Dissolution profile

Slower and pH-dependent dissolution compared to ampicillin embonate may alter drug release kinetics in prototype formulations.

Analytical specificity

Generic amoxicillin assays may not accurately quantify the embonate salt; a validated RP-HPLC method is recommended for research use.

Amoxicillin Embonate Differentiation Evidence


Molecular Weight and Stoichiometry for Dosing

Amoxicillin embonate is a 2:1 salt composed of two amoxicillin molecules complexed with one embonic acid molecule. This stoichiometry results in a molecular weight of 1119.18 g/mol, which is quantitatively distinct from other amoxicillin salt forms. In contrast, amoxicillin trihydrate has a molecular weight of 419.45 g/mol, and amoxicillin sodium has a molecular weight of 387.39 g/mol [1].

Molecular Weight & Stoichiometry
Head-to-head
1119.18 g/mol (2:1 embonate)
vs.
419.45 g/mol (trihydrate)
387.39 g/mol (sodium)
Supports accurate molar conversion for formulation prototyping
2.67–2.89× heavier; distinct stoichiometry requires conversion
Preformulation Pharmaceutical Analysis Salt Selection

Dissolution Rate vs. Ampicillin Embonate

A direct comparative study using the rotating disk method demonstrated that the intrinsic dissolution rate of ampicillin embonate is greater than that of amoxicillin embonate at all pH values tested (pH 1.15–8.00). The dissolution rate-pH profiles for both salts were U-shaped, with minima near the respective isoelectric points of the parent antibiotics [1].

Intrinsic Dissolution Rate
Head-to-head
Amoxicillin embonate dissolution slower than ampicillin embonate at all pH 1.15–8.00
Confirms slower release kinetics for modified-release design
U-shaped pH-dependence; rotating disk/HPLC
Biopharmaceutics Formulation Development Drug Release

Validated HPLC Method for Amoxicillin Embonate

A specific reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the quantitative determination of amoxicillin embonate. This method is capable of distinguishing amoxicillin embonate from its closely related analog, ampicillin embonate, demonstrating the necessity of salt-specific analytical procedures [1].

Validated RP-HPLC Method
Reported
Reversed-phase HPLC with UV detection separates amoxicillin embonate from ampicillin embonate
Enables salt-specific QC and stability testing for research batches
Method validation per Saesmaa 1988
Analytical Chemistry Quality Control Method Validation

Amoxicillin Embonate Key Applications


Preformulation for Modified-Release Dosage Forms

The quantifiably slower dissolution rate of amoxicillin embonate, as demonstrated in direct comparison with ampicillin embonate [1], makes it a prime candidate for preformulation studies aimed at developing sustained- or prolonged-release oral or parenteral formulations. Its reduced aqueous solubility can be leveraged to extend the residence time of amoxicillin at the site of action or absorption, potentially reducing dosing frequency and improving patient compliance. Researchers should utilize its distinct molecular weight (1119.18 g/mol) for accurate dosing calculations in prototype formulations.

Analytical Method and QC for Amoxicillin Embonate

Due to its unique physicochemical properties, amoxicillin embonate cannot be accurately quantified using generic amoxicillin assays without proper validation. The published and validated RP-HPLC method [2] provides a specific analytical framework for quality control laboratories. This method is essential for confirming the identity, purity, and stability of amoxicillin embonate in both drug substance and drug product batches, ensuring compliance with research and regulatory standards.

Salt Form Effects on Oral Bioavailability

Amoxicillin embonate serves as a valuable tool compound for investigating the impact of salt form on oral bioavailability and pharmacokinetics. Its reduced dissolution rate relative to other embonate salts [1] and its distinct molecular properties compared to highly soluble salts like amoxicillin sodium allow for controlled studies on how salt selection influences absorption rate and extent. Such research can inform a more rational approach to salt screening and selection in early-stage drug development.

Application
Selection Property
Validation Focus
Modified-release preformulation
Slower, pH-dependent dissolution profile
Sustained-release formulation prototyping and drug release kinetics
Amoxicillin embonate analytical QC
Salt-specific validated RP-HPLC method
Identity, purity, and stability confirmation in research batches
Salt-form oral bioavailability studies
Reduced dissolution rate vs. other amoxicillin salts
PK and absorption-rate comparison in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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